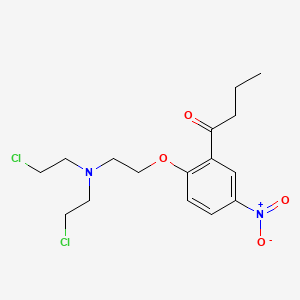
N-(2-(2-Butanoyl)-4-nitrophenoxyethyl)-N,N-bis(2-chloroethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-Butanoyl)-4-nitrophenoxyethyl)-N,N-bis(2-chloroethyl)amine is a complex organic compound with the molecular formula C16H22Cl2N2O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Butanoyl)-4-nitrophenoxyethyl)-N,N-bis(2-chloroethyl)amine typically involves multiple steps. One common method involves the reaction of 2-chloroethylamine with ethylene oxide to form bis(2-chloroethyl)amine. This intermediate is then reacted with 2-hydroxy-5-nitrobenzaldehyde under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Butanoyl)-4-nitrophenoxyethyl)-N,N-bis(2-chloroethyl)amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted derivatives from nucleophilic substitution .
Scientific Research Applications
N-(2-(2-Butanoyl)-4-nitrophenoxyethyl)-N,N-bis(2-chloroethyl)amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential cytotoxic effects on cancer cell lines.
Medicine: Explored for its potential use in chemotherapy due to its bis(2-chloroethyl)amino groups, which are similar to those found in some alkylating agents.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(2-(2-Butanoyl)-4-nitrophenoxyethyl)-N,N-bis(2-chloroethyl)amine involves the interaction of its bis(2-chloroethyl)amino groups with biological macromolecules. These groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-chloroethyl)amine
- Bis(2-chloroethyl)ether
- 2-(2-(2-(Bis(2-chloroethyl)amino)ethoxy)benzylidene)benzofuran-3(2H)-one
Uniqueness
N-(2-(2-Butanoyl)-4-nitrophenoxyethyl)-N,N-bis(2-chloroethyl)amine is unique due to its combination of bis(2-chloroethyl)amino groups and a nitrophenyl moiety, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research in various fields .
Properties
CAS No. |
92756-01-9 |
|---|---|
Molecular Formula |
C16H22Cl2N2O4 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
1-[2-[2-[bis(2-chloroethyl)amino]ethoxy]-5-nitrophenyl]butan-1-one |
InChI |
InChI=1S/C16H22Cl2N2O4/c1-2-3-15(21)14-12-13(20(22)23)4-5-16(14)24-11-10-19(8-6-17)9-7-18/h4-5,12H,2-3,6-11H2,1H3 |
InChI Key |
ZJKUFYKUEVNBLC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCCN(CCCl)CCCl |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCCN(CCCl)CCCl |
Synonyms |
BNPCA N-(2-(2-butanoyl)-4-nitrophenoxyethyl)-N,N-bis(2-chloroethyl)amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



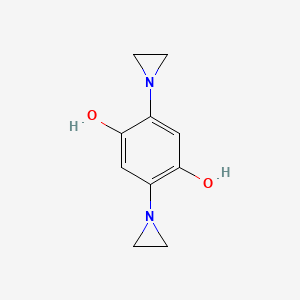
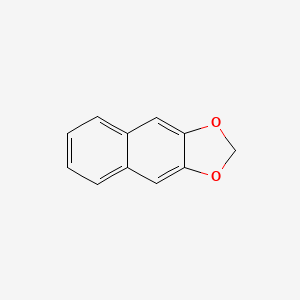
![5-(p-Tolylcarbamoylamino)-2-[4-(p-tolylcarbamoylamino)-2-sulfo-phenyl]benzenesulfonic acid](/img/structure/B1201775.png)
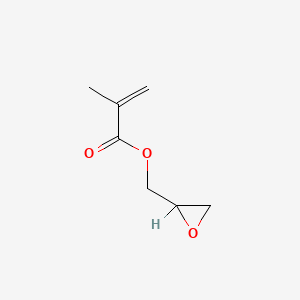
![7,8-Dichloropyrido[1,2-a]benzimidazole](/img/structure/B1201777.png)
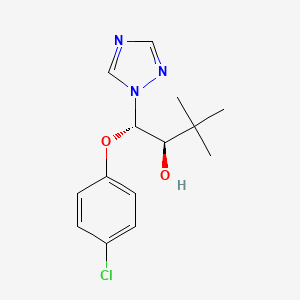
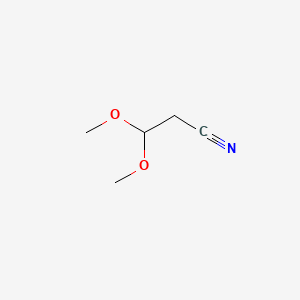
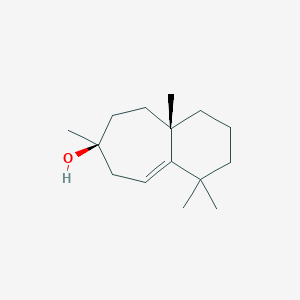
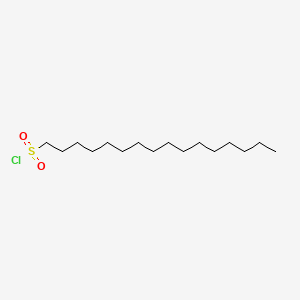
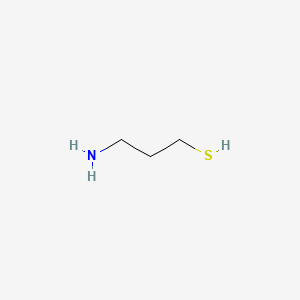
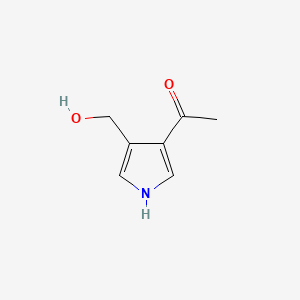
![[1S-(1alpha,4alpha,7alpha)]-1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-4,7-methanoazulene](/img/structure/B1201792.png)

